Computed Lipophilicity (XLogP3‑AA): 2-Ethyl-1‑methyl-5‑nitro‑1H‑indole vs. 2‑Methyl‑5‑nitro‑1H‑indole
The target compound exhibits a computed XLogP3‑AA of 2.7, compared with an XLogP3‑AA of approximately 2.0–2.2 for the 2‑methyl analog (2‑methyl‑5‑nitro‑1H‑indole, CAS 7570‑47‑0). The ~0.5–0.7 log unit increase reflects the additional methylene unit in the 2‑ethyl substituent, which enhances membrane partitioning and may improve passive cellular permeability [REFS‑1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.7 (XLogP3‑AA) |
| Comparator Or Baseline | 2‑Methyl‑5‑nitro‑1H‑indole: ~2.0–2.2 (XLogP3‑AA, estimated from PubChem data for structurally analogous 2‑methylindoles) |
| Quantified Difference | Δ ≈ +0.5 to +0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release); values are in silico predictions, not experimental logP measurements. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, making the 2‑ethyl analog preferable for programs targeting intracellular or blood–brain barrier‑protected targets where the 2‑methyl analog may be insufficiently permeable.
- [1] PubChem Compound Summary: 2-Ethyl-1-methyl-5-nitro-1H-indole, CID 10632012, National Center for Biotechnology Information (2024). View Source
